Dihydroxymaleic acid
Description
Historical Trajectories and Early Investigations of Dihydroxymaleic Acid Chemistry
The discovery of this compound is intrinsically linked to the pioneering work of British chemist Henry John Horstman Fenton in the late 19th century. In 1876, Fenton observed that a distinct violet color appeared when tartaric acid was mixed with hydrogen peroxide in the presence of a ferrous salt. acs.orgbsb-muenchen.deresearchgate.net This observation led to what is now famously known as the "Fenton reaction" or "Fenton chemistry," a cornerstone of advanced oxidation processes. acs.orgbsb-muenchen.debibliotekanauki.pl
It took several years of further investigation for Fenton to isolate and identify the product responsible for the color. By 1894, he had successfully isolated the compound and established its molecular formula as C₄H₄O₆, naming it this compound. researchgate.netbibliotekanauki.pl His full papers, published in 1894 and 1896, detailed that the compound was the oxidation product of tartaric acid. acs.orgbsb-muenchen.de The reaction was understood to involve the catalytic action of the iron salt, where a small amount of iron could facilitate the oxidation of a much larger quantity of tartaric acid. researchgate.netbibliotekanauki.pl Early studies also noted that this compound could be formed using other oxidizing agents like chlorine water in place of hydrogen peroxide. bibliotekanauki.pl
These initial investigations laid the groundwork for understanding the reactivity of α-hydroxy acids and introduced a powerful new oxidizing agent to the field of chemistry. bibliotekanauki.pl However, early preparations were often plagued by very low yields, a challenge that was later attributed to the inactivation of the iron catalyst by the acidic product itself. zenodo.org
Contemporary Significance of this compound in Organic and Materials Sciences
In modern chemical research, this compound is recognized for its potential as a versatile building block, particularly in organic synthesis and materials science. cymitquimica.com Its structure, featuring two carboxylic acid groups and two hydroxyl groups attached to a carbon-carbon double bond, allows it to participate in a variety of chemical reactions, including esterification and polymerization. cymitquimica.com
This reactivity makes it a candidate for the synthesis of more complex organic molecules and functional polymers. cymitquimica.comacs.org Researchers are exploring its use in the production of biodegradable polymers, which are of increasing interest as sustainable alternatives to conventional plastics. cymitquimica.commdpi.com The presence of multiple functional groups offers a route to polyesters and poly(ester amides) with tailored properties. cymitquimica.commdpi.com
Beyond polymer chemistry, this compound and its isomer, dihydroxyfumaric acid, are relevant in the study of metabolic pathways and prebiotic chemistry. ichem.mdresearchgate.net For instance, dihydroxyfumarate's reactions with simple aldehydes are investigated as a potential route to the formation of sugars, a key step in understanding the origins of life. acs.org The compound also finds importance in food chemistry, as the autoxidation of tartaric acid in the presence of iron is a significant process in the chemistry of wine. ichem.md Furthermore, derivatives of this compound serve as intermediates in the synthesis of other valuable chemical compounds. sigmaaldrich.cn
Isomeric Considerations and Structural Nuances of this compound
The structural chemistry of this compound is defined by its stereochemistry and tautomeric possibilities. The systematic IUPAC name for this compound is (Z)-2,3-dihydroxybut-2-enedioic acid, which specifies the cis configuration of the carboxyl groups across the carbon-carbon double bond. nih.gov
Geometric Isomerism: this compound has a geometric isomer, dihydroxyfumaric acid, which is the trans or (E)-isomer. sigmaaldrich.cnontosight.ai There was considerable historical debate about which isomer was actually formed from the oxidation of tartaric acid. zenodo.org While the product was named this compound (the cis isomer), some evidence pointed towards the formation of dihydroxyfumaric acid (trans isomer). zenodo.org Modern analytical techniques, such as X-ray crystallography, have been used to definitively determine the trans configuration of dihydroxyfumaric acid dihydrate crystals. cdnsciencepub.comwikipedia.org
Tautomerism: A key structural feature of this compound is its ability to exhibit keto-enol tautomerism. nih.govlibretexts.org The enol form (with the two hydroxyl groups on the double-bonded carbons) can exist in equilibrium with a keto form (specifically, an α-keto acid). acs.orgmuni.cz Studies have shown that the presence of metal ions can influence this equilibrium, often stabilizing the enolate form. nih.govacs.org In aqueous solution, the enol form is predominant, but in alkaline conditions, the equilibrium shifts towards the keto form. researchgate.net This tautomerism is crucial to its reactivity, including its self-condensation reactions that can lead to the formation of sugars. acs.org
While the double bond in this compound means it does not have chiral centers itself, it is derived from tartaric acid (2,3-dihydroxybutanedioic acid), which does. Tartaric acid has two chiral carbons, leading to three possible stereoisomers: a dextrorotatory (D) and a levorotatory (L) enantiomer, and an achiral meso form. quora.comwikipedia.org This underlying chirality in its precursor is a fundamental aspect of the broader chemical context of this compound.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (Z)-2,3-dihydroxybut-2-enedioic acid nih.gov |
| Molecular Formula | C₄H₄O₆ nih.gov |
| Molecular Weight | 148.07 g/mol nih.gov |
| CAS Number | 526-84-1 nih.gov |
| Appearance | White crystalline solid cymitquimica.com |
| Solubility | Soluble in water cymitquimica.com |
| Melting Point | 155 °C (decomposes) sigmaaldrich.cn |
Table 2: Isomers of 2,3-Dihydroxybut-2-enedioic acid
| Isomer Name | Common Name | Configuration | Key Feature |
|---|---|---|---|
| (Z)-2,3-dihydroxybut-2-enedioic acid | This compound | cis | Carboxyl groups on the same side of the double bond. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2,3-dihydroxybut-2-enedioic acid | |
|---|---|---|
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InChI |
InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h5-6H,(H,7,8)(H,9,10)/b2-1- | |
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InChI Key |
BZCOSCNPHJNQBP-UPHRSURJSA-N | |
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Canonical SMILES |
C(=C(C(=O)O)O)(C(=O)O)O | |
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Isomeric SMILES |
C(=C(\C(=O)O)/O)(\C(=O)O)/O | |
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Molecular Formula |
C4H4O6 | |
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DSSTOX Substance ID |
DTXSID301033972 | |
| Record name | Dihydroxymaleic acid | |
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Molecular Weight |
148.07 g/mol | |
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Physical Description |
Solid; [Merck Index] | |
| Record name | Dihydroxymaleic acid | |
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CAS No. |
526-84-1 | |
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Advanced Synthetic Methodologies for Dihydroxymaleic Acid
Oxidation-Based Synthesis Strategies
Oxidation reactions represent a primary avenue for the synthesis of dihydroxymaleic acid, utilizing various precursors and catalytic systems.
Controlled Oxidation of Tartaric Acid (Fenton-Type Reactions)
The oxidation of tartaric acid using a Fenton-type reaction is a historically significant and well-documented method for producing this compound. acs.orgaip.orguc.pt This reaction, first reported by Henry John Horstman Fenton in 1876, involves the use of hydrogen peroxide (H2O2) and a ferrous salt (FeSO4) as the catalytic system. acs.orgaip.orgbibliotekanauki.pl The Fenton reagent generates highly reactive hydroxyl radicals (•OH) that oxidize tartaric acid. acs.orgnih.govupv.es
The reaction is known to be autocatalytic and involves complex iron-tartrate intermediates that play a crucial role in the reaction's activation and catalysis. aip.org While the precise mechanism is still a subject of study, it is understood to involve the generation of reactive oxygen species that lead to the formation of this compound as the main oxidation product. aip.org The violet color observed during the reaction is attributed to a complex formed between iron and the this compound product. bibliotekanauki.pl
Table 1: Key Parameters in Fenton-Type Oxidation of Tartaric Acid
| Parameter | Description | Significance |
|---|---|---|
| Catalyst | Ferrous sulfate (B86663) (FeSO4) | Provides Fe(II) ions essential for the Fenton reaction. doubtnut.com |
| Oxidant | Hydrogen peroxide (H2O2) | Source of hydroxyl radicals for oxidation. doubtnut.com |
| Precursor | Tartaric acid | The starting material that is oxidized. doubtnut.com |
| Key Intermediate | Iron-tartrate complexes | Play a role in activating and catalyzing the reaction. aip.org |
| Primary Product | this compound | The desired outcome of the controlled oxidation. aip.org |
Oxidative Approaches from Polyhydroxylated Precursors
Beyond tartaric acid, other polyhydroxylated organic compounds can serve as precursors for the synthesis of this compound and its derivatives. For instance, the oxidation of glycerol (B35011) can yield ketomalonic acid, which is closely related to this compound. wikipedia.org Similarly, the oxidation of monosaccharides or their derivatives, which are rich in hydroxyl groups, can be a potential pathway. The challenge in these approaches lies in controlling the oxidation to selectively target the desired functional groups and prevent over-oxidation or cleavage of the carbon skeleton.
Chemoenzymatic and Biocatalytic Pathways for this compound Synthesis (Conceptual)
While specific examples for this compound are not extensively documented, chemoenzymatic and biocatalytic strategies offer a conceptual framework for its synthesis. google.comacs.orgnih.gov These methods utilize the high selectivity of enzymes to perform specific chemical transformations. barc.gov.inresearchgate.netrsc.org
Conceptually, a chemoenzymatic route could involve:
Enzymatic Oxidation: Utilizing an oxidoreductase enzyme to catalyze the selective oxidation of a suitable precursor, such as tartaric acid or another polyhydroxylated compound.
Multi-Enzyme Cascade: A series of enzymatic reactions could be employed to build the this compound backbone from simpler molecules.
These biocatalytic approaches hold the promise of greener and more efficient synthetic routes, potentially operating under milder reaction conditions and with higher specificity, thereby reducing the formation of byproducts. barc.gov.inresearchgate.net
Electrochemical Synthesis Pathways from Dicarboxylic Acids
Electrochemical methods offer a sustainable and controllable alternative for synthesizing valuable chemicals from dicarboxylic acids. nanoge.orgresearchgate.net The electrochemical reduction of oxalic acid, for example, has been shown to produce glyoxylic acid, a related compound. nanoge.org
This suggests the possibility of developing an electrochemical process for this compound, potentially through the oxidation of a suitable dicarboxylic acid precursor. The key advantages of electrosynthesis include high reaction yields, high selectivity, and the potential for reduced greenhouse gas emissions. nanoge.org The efficiency of such a process would depend on factors like the choice of electrode material, electrolyte, and applied potential. gre.ac.ukuva.nl For instance, studies on the electrochemical reduction of various dicarboxylic acids have shown that the catalytic activity is influenced by the electrode material, such as lead or titanium-supported lead. nanoge.org
Hydrolytic Conversion of Heterocyclic Compounds
The synthesis of this compound can also be conceptually approached through the hydrolytic conversion of specific heterocyclic compounds. For example, the hydrolysis of alloxan (B1665706) using baryta water is a known synthetic route. wikipedia.org This method involves the cleavage and subsequent rearrangement of the heterocyclic ring to form the desired dicarboxylic acid.
Another potential pathway involves the hydrolysis of substituted pyridine-2,3-dicarboxylic acid esters. google.com This process typically involves an initial hydrolysis of the diester in an aqueous alkaline medium to form a diacid salt intermediate. google.com Subsequent acidification then yields the dicarboxylic acid. google.com The success of this approach hinges on the stability of the heterocyclic precursor and the reaction conditions required for efficient hydrolysis without unwanted side reactions.
Derivatization from Related Unsaturated Dicarboxylic Acids
This compound can be synthesized through the derivatization of other unsaturated dicarboxylic acids. This approach involves introducing hydroxyl groups across the double bond of a precursor molecule. A key example is the oxidation of maleic acid.
The process often requires the use of specific derivatizing agents to protect other functional groups and ensure the desired reaction occurs at the site of unsaturation. researchgate.netnih.gov For instance, a patented method describes a two-step oxidation process for producing dicarboxylic acids from unsaturated hydrocarbon substrates, which involves derivatization to "lock" and direct the oxidative cleavage at the double bond. nih.gov Such controlled oxidation is crucial to prevent the cleavage of the carbon-carbon double bond, which would lead to smaller dicarboxylic acids.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Tartaric acid |
| Hydrogen peroxide |
| Ferrous sulfate |
| Glyoxylic acid |
| Ketomalonic acid |
| Glycerol |
| Alloxan |
| Baryta water |
| Pyridine-2,3-dicarboxylic acid ester |
| Maleic acid |
| Oxalic acid |
| Carbon dioxide |
| Glyoxylic acid |
| Tartronic acid |
| Glycerin diacetate |
| Nitric acid |
| Alloxan |
| Caffuric acid |
| Lead acetate |
| Urea |
| Allantoin |
| Phenylhydrazine |
| Hydroxylamine |
| Silver |
| Ethanol |
| p-toluenesulfonyl chloride |
| Pyridine |
| Benzyl bromide |
| 1,8-diazabicyclo[5.4.0]undec-7-ene |
| Azelaic acid |
| Dimethyl azelate |
| Di(trimethylsilyl) azelate |
| Nonane |
| Phthalide |
| t-butylbenzaldehyde dimethylacetal |
| Terephthalic acid |
| p-Xylene |
| p-Toluic acid |
| Manganese acetate |
| Sumatriptan |
| Penicillin G |
| Pantoprazole |
| Zolpidem |
| Furan |
| Pyrrole |
| Thiophene |
| Tetrahydrofuran |
| Thiolane |
| Pyrrolidine |
| 1,3-Dioxolanes |
| 1,3-Dithiolanes |
| 1,3-Dioxanes |
| 1,3-Dithianes |
| Pyrazine |
| Pyrimidine |
| Pyridazine |
| Indole |
| Malonic acid |
| Succinic acid |
| Glutaric acid |
| Adipic acid |
| Olanzapine |
| Norfloxacin |
| Fumaric acid |
| Benzoic acid |
| Mandelic acid |
| Carvedilol |
| Lactic acid |
| Polylactic acid |
| Poly(ε-caprolactone) |
| Salicylic acid |
| Coumaric acid |
| Vanillic acid |
| Ricinoleic acid |
| Gluconic acid |
| Anthranilic acid |
| Terphthalic acid |
| Hydrazine (B178648) |
| 3-nitro phthalic anhydride (B1165640) |
| p-Phenylene diamine |
Chemical Reactivity and Mechanistic Investigations of Dihydroxymaleic Acid
Redox Chemistry of Dihydroxymaleic Acid
The redox chemistry of this compound is multifaceted, owing to the presence of both hydroxyl groups and a carbon-carbon double bond, all influenced by the electron-withdrawing carboxylic acid functions. The compound can act as both a substrate for oxidation and a reducing agent in certain chemical systems.
This compound is a key intermediate in the oxidation of L-(+)-tartaric acid, particularly in Fenton-type reactions involving hydrogen peroxide and ferrous salts. wikipedia.orgaip.org Its own oxidative degradation can proceed through several pathways depending on the reaction conditions.
When warmed in an aqueous solution, this compound can undergo decomposition, losing two molecules of carbon dioxide to yield glycolic aldehyde. The oxidation of this compound with stronger oxidizing agents like nitric acid can yield tartronic acid. wikipedia.org In systems involving aerial oxidation, this compound can be oxidized to produce ligands such as 2-hydroxypropanedioate and oxalate, which can then form complexes with metal ions present in the reaction mixture. biocrick.com
Furthermore, the oxidative pathway is closely linked to its isomer, dihydroxyfumaric acid. The rearrangement between these two forms can influence the subsequent reaction products. biocrick.com In electrochemical contexts, α-hydroxy acids can undergo a two-electron oxidation to form an unstable quinone-like intermediate, which then rapidly decarboxylates. nih.gov While this specific mechanism was detailed for dihydroxymandelic acid, a similar pathway involving oxidation and subsequent decarboxylation is plausible for this compound, leading to various smaller carbonyl compounds.
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Thermal Decomposition | Warming in water | Glycolic aldehyde, Carbon dioxide | wikipedia.org (from initial search) |
| Chemical Oxidation | Nitric acid | Tartronic acid | wikipedia.org |
| Fenton Reaction | H₂O₂ / Fe²⁺ (as precursor from Tartaric Acid) | This compound | aip.org |
| Aerial Oxidation | O₂ / Metal Ions | 2-Hydroxypropanedioate, Oxalate | biocrick.com |
The reduction of this compound targets its carbon-carbon double bond, which would yield various stereoisomers of tartaric acid. While the reduction itself is chemically feasible, specific and well-documented strategies for achieving high stereoselectivity in the reduction of this compound are not widely reported in the literature.
However, the principles of asymmetric hydrogenation and stereoselective reduction are well-established for similar substrates. numberanalytics.com Strategies for such a transformation could theoretically involve:
Catalytic Hydrogenation with Chiral Catalysts: Using transition metal catalysts (e.g., rhodium, ruthenium, palladium) complexed with chiral ligands could create an asymmetric environment, favoring the formation of one enantiomer of tartaric acid over others. numberanalytics.comfrontiersin.org
Electrochemical Reduction: Asymmetric electrochemical methods, which use chiral electrodes or mediators, have been applied to the reduction of other α-keto acids and unsaturated compounds. beilstein-journals.orgnsf.gov Such techniques could potentially be adapted for the stereoselective reduction of this compound.
Enzyme-Catalyzed Reduction: Biocatalysts, such as specific reductases, offer high stereoselectivity in the reduction of C=C and C=O bonds and could be employed for the synthesis of specific tartaric acid isomers from this compound.
It is noteworthy that its precursor, tartaric acid, is extensively used as a chiral auxiliary or catalyst in numerous asymmetric syntheses, highlighting the importance of stereocontrol in this family of compounds. beilstein-journals.org
Pathways for Oxidative Degradation and Product Formation
Condensation and Cyclization Reactions
The presence of two carboxylic acid groups and two enolic hydroxyl groups makes this compound a versatile building block for condensation and cyclization reactions to form more complex molecules, including heterocycles.
This compound possesses the requisite functional groups to act as a precursor for various heterocyclic systems. The reaction of dicarboxylic acids or their anhydrides with binucleophilic reagents is a classic strategy for heterocycle synthesis. For instance, maleic acid (or its anhydride), a structural analog, reacts with hydrazine (B178648) to form 1,2-dihydropyridazine-3,6-dione. google.com Similarly, the condensation of dicarboxylic acids with o-phenylenediamine (B120857) is a standard method for producing benzimidazoles. researchgate.net
Based on these established reactions, this compound is expected to react with various binucleophiles to yield a range of heterocyclic structures. The table below outlines potential reactions based on the reactivity of its functional groups.
| Binucleophile | Expected Heterocyclic Core | General Reaction Principle | Reference (Analogous Reactions) |
|---|---|---|---|
| Hydrazine (H₂N-NH₂) | Dihydropyridazinedione | Condensation between dicarboxylic acid and hydrazine. | google.com |
| o-Phenylenediamine | Benzimidazole | Condensation between dicarboxylic acid and aromatic diamine. | researchgate.net |
| 2-Aminothiophenol | Benzothiazole | Condensation involving carboxyl and amino/thiol groups. | clockss.org |
| 2-Aminoethanol | Oxazoline/Morpholinedione | Intramolecular esterification and amidation. | ekb.eg |
Hydroxy acids are known to undergo self-condensation to form polyesters, as the molecule contains both a nucleophilic alcohol group and an electrophilic carboxylic acid group. upv.es this compound, possessing both functionalities, has the potential to undergo self-condensation or oligomerization. The reaction would likely proceed via intermolecular esterification, where the hydroxyl group of one molecule attacks a carboxyl group of another, eliminating water.
Research on dihydroxyfumaric acid, a stereoisomer, has shown that it can undergo a diastereoselective self-condensation in water, acting as both a nucleophile and an electrophile to form pentulosonic acid. biocrick.com This suggests a high potential for this compound to form similar oligomeric products. Under harsh, acid-catalyzed conditions at elevated temperatures, which are used for the oligomerization of polyols like glycerol (B35011), this compound could form complex mixtures of linear and cyclic oligoesters. researchgate.netmdpi.com The resulting oligomers or polymers would be polyester-like materials with repeating dihydroxymaleate units.
Formation of Complex Heterocyclic Systems
Esterification Reactions and Polymerization Initiation
The carboxylic acid groups of this compound readily undergo esterification, a fundamental reaction in organic synthesis. This reactivity also allows it to participate in polymerization processes, not as a monomer in this context, but as part of an initiation system.
The esterification of this compound follows the general mechanism for carboxylic acids, typically reacting with an alcohol under acidic catalysis to form the corresponding diester. This reaction is a reversible process known as Fischer esterification.
In the context of polymer science, this compound can act as a reducing agent component in redox initiation systems. biocrick.com Redox initiators are pairs of compounds, an oxidizing agent and a reducing agent, that generate free radicals at low temperatures, initiating free-radical polymerization. In such a system, this compound can serve to reduce a component like a metal ion (e.g., Fe³⁺ to Fe²⁺) or a peroxide, which in turn generates the initiating radical. This is particularly relevant in emulsion polymerization processes where water-soluble initiators are required.
Kinetic and Mechanistic Elucidation of Dihydroxymaleic Acid Reactions
Detailed Investigations of Fenton Chemistry Applied to Dihydroxymaleic Acid Precursors
The formation of this compound is historically and chemically linked to the Fenton reaction, a process involving hydrogen peroxide (H₂O₂) and an iron(II) salt as a catalyst. nih.govbibliotekanauki.pl The seminal work by H.J.H. Fenton in the late 19th century demonstrated that the oxidation of tartaric acid using this system yields this compound as the primary product. nih.govbibliotekanauki.plaip.org This reaction has become a cornerstone in understanding oxidative processes in various fields, including chemistry and biology. aip.org
The core of the process involves the Fe(II)-mediated decomposition of hydrogen peroxide, which generates highly reactive oxygen species. acs.org Tartaric acid serves as the organic substrate that is subsequently oxidized to form this compound. nih.govaip.org Fenton's initial observations, which were later detailed in full papers, described the creation of a colored product when tartaric acid was mixed with hydrogen peroxide and a small amount of a ferrous salt. nih.gov This product was eventually isolated and identified as this compound. bibliotekanauki.pl While Fenton's original work utilized hydrogen peroxide, it was also noted that the oxidation of tartaric acid in the presence of Fe(II) can occur simply with dissolved oxygen from the air, without the initial addition of H₂O₂. aip.org The fundamental components and outcome of this classic reaction are summarized below.
| Role in Reaction | Compound | Chemical Formula |
| Precursor/Substrate | Tartaric Acid | C₄H₆O₆ |
| Oxidizing Agent | Hydrogen Peroxide | H₂O₂ |
| Catalyst | Ferrous (Iron(II)) Salt | Fe²⁺ |
| Primary Product | This compound | C₄H₄O₆ |
This table outlines the key reactants involved in the Fenton-driven synthesis of this compound from its precursor, tartaric acid.
Research has also explored variations of the Fenton process, such as using mixed iron-copper composite catalysts for the oxidation of organic compounds in simulated wastewaters, highlighting the versatility of Fenton-like chemistry. uc.pt
Analysis of Autocatalytic Behavior and Chain Propagation in Oxidation Systems
The oxidation of tartaric acid to this compound exhibits distinct autocatalytic behavior, characterized by initiation, propagation, and termination phases. aip.orgacs.org This autocatalytic nature means that a product of the reaction acts as a catalyst for the reaction itself, leading to an acceleration of the reaction rate over time. acs.org
The kinetic profile of the autoxidation of tartaric acid in the presence of Fe(II) and dissolved oxygen shows a clear autocatalytic pattern. aip.orgacs.org The process can be broken down into the following phases:
Initiation Phase: This initial, slower phase involves the activation of dissolved oxygen by an Fe(II)-tartrate complex. aip.orgresearchgate.net This activation leads to the formation of hydrogen peroxide (H₂O₂), which is essential to "ignite" the subsequent, faster reaction phase. aip.orgacs.org The duration of this initiation phase, or lag time, is sensitive to conditions such as pH, with the activation of oxygen being slower at lower pH values. aip.orgresearchgate.net
Propagation Phase: Following the initial formation of H₂O₂, the system enters a more rapid propagation phase, which constitutes the classic "Fenton chemistry". aip.orgacs.org In this stage, tartaric acid is oxidized by the Fenton reagents (Fe(II) and H₂O₂). acs.org A crucial aspect of this phase is that H₂O₂ is regenerated, sustaining the chain reaction. acs.org This regeneration makes the process autocatalytic, allowing a small initial amount of H₂O₂ to drive the oxidation of a much larger quantity of the substrate. aip.orgacs.org The reaction proceeds via a radical chain mechanism. researchgate.net
Termination Phase: The reaction eventually slows and stops as reactants are consumed or inhibitory products accumulate. researchgate.net The termination may involve intermediates and end products like the tartaric acid radical and this compound itself. researchgate.net
| Kinetic Phase | Description | Key Processes |
| Initiation | Slow initial reaction with a distinct lag time. | Activation of dissolved O₂ by Fe(II)-tartrate complex; initial formation of H₂O₂. aip.orgacs.orgresearchgate.net |
| Propagation | Rapid, autocatalytic reaction phase. | Oxidation of tartaric acid by Fenton reagents (Fe(II) + H₂O₂); regeneration of H₂O₂ to sustain the chain reaction. aip.orgacs.orgresearchgate.net |
| Termination | Reaction slows and ceases. | Consumption of reactants; potential role of intermediates and end-products in stopping the reaction. researchgate.net |
This table summarizes the characteristic phases of the autocatalytic oxidation of tartaric acid.
Identification and Role of Reactive Intermediates (e.g., Radical Species)
The mechanism of the Fenton reaction and the subsequent oxidation of precursors like tartaric acid proceeds through several highly reactive intermediates. researchgate.net The identification and understanding of these species are critical to elucidating the reaction pathway. The primary intermediates proposed are radical species and high-valent iron-oxo species. aip.orgresearchgate.net
Hydroxyl Radical (HO•): The involvement of free hydroxyl radicals in the iron(II)/hydrogen peroxide system was first proposed in the 1930s. nih.gov The Fenton reaction is classically defined by the generation of HO• from the reaction between Fe²⁺ and H₂O₂. aip.org This highly reactive radical is a powerful oxidant capable of attacking organic molecules like tartaric acid non-selectively. uc.pt
Ferryl Ion (FeO²⁺): More recent investigations and ongoing debate suggest that the ferryl ion, an iron(IV)-oxo species, may be the principal oxidizing agent instead of, or in addition to, the hydroxyl radical. aip.orgresearchgate.net The prevailing intermediate is thought to depend on reaction conditions such as pH. aip.orgresearchgate.net The ferryl ion is considered a key intermediate in the proposed general mechanism for hydrogen peroxide formation and the autoxidation of wine components, where tartaric acid is a major constituent. researchgate.net
Tartaric Acid Radical: During the propagation step of the autocatalytic cycle, the oxidation of tartaric acid by the primary oxidant (either HO• or FeO²⁺) is proposed to produce a tartaric acid radical. researchgate.net This radical intermediate then undergoes further reactions, leading to the formation of this compound and regenerating Fe(II), which allows the catalytic cycle to continue. researchgate.net
| Reactive Intermediate | Proposed Role in the Reaction Mechanism |
| Hydroxyl Radical (HO•) | A highly reactive oxidant generated from the Fe²⁺/H₂O₂ reaction; responsible for the initial attack on the tartaric acid substrate. nih.govaip.org |
| Ferryl Ion (FeO²⁺) | An alternative or concurrent high-valent iron oxidant, with its formation and reactivity dependent on pH. aip.orgresearchgate.netresearchgate.net |
| Tartaric Acid Radical | A secondary radical formed from the oxidation of tartaric acid; its subsequent reactions lead to the final product (this compound) and propagate the chain reaction. researchgate.net |
This table details the key reactive intermediates identified in the oxidation of tartaric acid and their proposed functions.
Stereochemical Outcome and Diastereoselectivity in this compound Transformations
The concept of stereochemistry is relevant to the formation of this compound, which is an unsaturated dicarboxylic acid with two hydroxyl groups. It exists as a specific geometric isomer. The oxidation of tartaric acid by Fenton's reagent primarily yields this compound, which is the cis (or Z) diastereomer. bibliotekanauki.pluou.ac.in Its corresponding trans (or E) diastereomer is dihydroxyfumaric acid. aip.orguou.ac.in
The structure of the product that Fenton isolated was established as this compound. bibliotekanauki.pl This indicates a degree of diastereoselectivity in the original Fenton reaction with tartaric acid, favoring the formation of the cis isomer. While the detailed mechanism determining this stereochemical outcome is complex and not fully elucidated, the initial geometry of the reactants, particularly the chelation of tartaric acid to the iron catalyst, likely plays a significant role in directing the oxidation to form one diastereomer preferentially over the other.
| Feature | This compound | Dihydroxyfumaric Acid |
| Geometric Isomerism | cis (Z-isomer) | trans (E-isomer) |
| Spatial Arrangement | Carboxyl and hydroxyl groups are on the same side of the C=C double bond. uou.ac.in | Carboxyl and hydroxyl groups are on opposite sides of the C=C double bond. uou.ac.in |
| Relation | Diastereomers | Diastereomers |
| Formation | Identified as the main product of tartaric acid oxidation in Fenton's original work. bibliotekanauki.plaip.org | An isoform of this compound. aip.org |
This table compares the stereochemical properties of this compound and its diastereomer, dihydroxyfumaric acid.
The study of stereochemistry in these systems is crucial for understanding reaction mechanisms, as the spatial arrangement of atoms influences the formation of specific products. The preferential formation of one diastereomer over another is a key indicator of the transition state's geometry during the reaction. innovareacademics.in
Theoretical and Computational Chemistry Studies of Dihydroxymaleic Acid
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fundamental properties of dihydroxymaleic acid at the molecular level. These methods, rooted in quantum mechanics, allow for the detailed investigation of the molecule's electronic structure and its correlation with its chemical behavior.
Geometry Optimization and Conformational Analysis
Theoretical studies, often employing Density Functional Theory (DFT) methods such as B3LYP, are used to determine the most stable three-dimensional structure of this compound. semanticscholar.orgmdpi.comcnr.it Geometry optimization calculations aim to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. mdpi.comcnr.it For a molecule like this compound with several rotatable bonds, conformational analysis is crucial. semanticscholar.orgconflex.net This involves exploring different spatial arrangements (conformers) arising from rotation around single bonds to identify the lowest energy and therefore most populated conformer. semanticscholar.orgconflex.net These calculations can be performed in the gas phase or by incorporating solvent models to simulate more realistic conditions. nih.gov The process typically starts with a lower level of theory for an initial optimization, followed by a more accurate level for refinement. cnr.it
For similar molecules, computational studies have shown that the stability of different conformers can be significantly influenced by the solvent's dielectric constant. researchgate.net The agreement between calculated and experimental structures, often evaluated by the root mean square displacement (RMSD), provides confidence in the theoretical models. cnr.it
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Understanding the electronic structure of this compound is key to predicting its reactivity. Quantum chemical calculations provide valuable information on the distribution of electrons within the molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. mdpi.comdergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comdergipark.org.tr
Spectroscopic Property Prediction (e.g., Vibrational, Electronic, and NMR)
Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.netajol.info
Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed spectral bands to specific molecular motions, such as stretching and bending of bonds. researchgate.netresearchgate.net This comparison between theoretical and experimental spectra helps to confirm the molecule's structure. researchgate.net
Electronic Spectroscopy: The prediction of the UV-Vis absorption spectrum involves calculating the energies of electronic transitions, primarily from the HOMO to the LUMO. researchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths (f), providing insights into the electronic nature of the molecule. researchgate.net
NMR Spectroscopy: Theoretical methods can also predict the 1H and 13C NMR chemical shifts. mdpi.comajol.info By calculating the magnetic shielding of each nucleus, it is possible to estimate their resonance frequencies in an NMR spectrum. Comparing these predicted shifts with experimental data aids in the structural elucidation of the molecule. researchgate.netmdpi.com
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry plays a vital role in modeling chemical reactions involving this compound. nih.gov This includes identifying the most likely pathways for its formation and decomposition. nih.govresearchgate.net For instance, the oxidation of tartaric acid to form this compound has been a subject of such studies. nih.govresearchgate.net
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations are powerful for studying isolated molecules or small clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a solvent environment over time. osti.govbohrium.com MD simulations treat molecules as classical particles and use force fields to describe their interactions. cnr.itnih.gov
These simulations can provide detailed information on how solvent molecules, such as water, arrange themselves around this compound and how they influence its conformation and reactivity. osti.govbohrium.com Key parameters that can be extracted from MD simulations include:
Radial distribution functions: These describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. bohrium.com
Coordination numbers: This is the average number of solvent molecules in the first solvation shell of the solute. bohrium.com
Hydrogen bonding analysis: This helps to understand the network of hydrogen bonds between the solute and the solvent. bohrium.comnih.gov
By studying these properties, researchers can gain insights into how the solvent affects reaction rates and the stability of different species in solution. osti.govrsc.org For example, simulations can reveal preferential coordination of certain solvents, which can shield the molecule from certain reactions. bohrium.com
Aromaticity and Tautomerism Studies
The structure of this compound allows for the possibility of tautomerism, where the molecule can exist in different isomeric forms that can interconvert. quimicaorganica.orgwikipedia.orgresearchgate.net Specifically, it can exhibit keto-enol tautomerism. wikipedia.org Computational studies can be employed to determine the relative stabilities of these different tautomers. quimicaorganica.org
The concept of aromaticity, which describes the enhanced stability of certain cyclic, planar molecules with a specific number of π-electrons, can also be relevant. scribd.com While this compound itself is not aromatic, its potential reaction products or intermediates might be. Theoretical calculations can quantify the aromaticity of these species, which can help to explain their stability and reactivity. mdpi.com The balance between tautomeric forms can be influenced by factors such as the solvent and the inherent aromaticity of the tautomers. quimicaorganica.org Spectroscopic methods, in conjunction with theoretical calculations, are often used to determine the predominant tautomeric form in a given environment. quimicaorganica.org
Compound Names Mentioned
| Compound Name |
| This compound |
| Tartaric acid |
| Keto-enol tautomers |
| Benzene |
| Water |
Data Tables
Table 1: Theoretical Spectroscopic Data (Example) This table is a representative example of data that would be generated from quantum chemical calculations. Actual values would be specific to the computational methods used.
| Property | Predicted Value |
|---|---|
| Vibrational Frequencies (cm-1) | |
| O-H Stretch | 3400-3600 |
| C=O Stretch | 1700-1750 |
| C=C Stretch | 1600-1650 |
| Electronic Transitions | |
| λmax (nm) | ~250 |
| NMR Chemical Shifts (ppm) | |
| Carboxylic Acid Proton | 10-12 |
| Hydroxyl Proton | 4-6 |
| Carboxylic Acid Carbon | 170-180 |
Table 2: Calculated Electronic Properties (Example) This table is a representative example of data that would be generated from quantum chemical calculations. Actual values would be specific to the computational methods used.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
Intermolecular Interactions and Hydrogen Bonding Networks
Theoretical and computational studies are essential for understanding the non-covalent interactions that govern the supramolecular chemistry of this compound. The molecular structure of this compound, featuring two carboxylic acid groups and two enolic hydroxyl groups, provides a high capacity for forming extensive and complex hydrogen bonding networks. The molecule possesses four hydrogen bond donors and six hydrogen bond acceptors, which allows for a rich variety of intermolecular connections that dictate its solid-state packing and behavior in solution. nih.gov
Detailed computational investigations specifically focused on the intermolecular interactions of this compound are not extensively documented in publicly available literature. However, the principles of its hydrogen bonding can be inferred from studies on analogous molecules, such as other dicarboxylic and hydroxy acids. ugr.esnih.gov The primary intermolecular interactions are expected to be strong hydrogen bonds of the O-H···O type.
Computational chemistry provides critical tools to analyze these interactions. Density Functional Theory (DFT) is a common method used for optimizing the geometry of molecular clusters, such as dimers or hydrated forms, and for calculating the energies of these interactions. researchgate.netnih.gov Further analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can elucidate the nature and strength of these bonds, distinguishing between strong hydrogen bonds, weaker van der Waals forces, and repulsive interactions. ugr.esmdpi.comacs.org
For dicarboxylic acids, a prevalent and highly stable motif is the formation of a cyclic dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. rsc.orgrsc.org In addition to this primary interaction, the two hydroxyl groups of this compound can form further hydrogen bonds, leading to the formation of extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov In the presence of water, the acid molecules would form strong hydrogen bonds with solvent molecules, creating hydrated clusters that are fundamental to understanding its crystallization behavior. nih.govrsc.org
The strength of these hydrogen bonds typically ranges from moderate to strong, with interaction energies that can be quantified through computational models. acs.org The geometric parameters of these bonds, such as the distance between the hydrogen and acceptor atoms and the bond angle, are key indicators of their strength.
Illustrative Data from a Hypothetical Computational Study
The following table presents the kind of data that a computational analysis of this compound dimers would typically yield. The values are representative examples based on studies of similar carboxylic acids and are for illustrative purposes only, as specific peer-reviewed computational data for this compound dimers is not available in the provided search results.
Table 1: Illustrative Hydrogen Bond Parameters for a this compound Dimer
| Interaction Type | Donor-Acceptor Group | Bond Length (H···A) [Å] (Typical Range) | Bond Angle (D-H···A) [°] (Typical Range) | Calculated Interaction Energy [kcal/mol] (Typical Range) |
|---|---|---|---|---|
| Carboxylic Acid Dimer | COOH ··· HOOC | 1.6 - 1.8 | 170 - 180 | -7 to -10 (per bond) |
| Hydroxyl-Carboxyl | OH ··· O=C | 1.7 - 1.9 | 160 - 175 | -5 to -8 |
| Hydroxyl-Hydroxyl | OH ··· OH | 1.8 - 2.0 | 150 - 170 | -3 to -6 |
Advanced Analytical Methodologies for Dihydroxymaleic Acid Characterization
Chromatographic Separation Techniques
Chromatography is indispensable for separating dihydroxymaleic acid from impurities, reaction byproducts, or other components in a mixture. oxfordindices.com The choice between liquid or gas chromatography is primarily dictated by the analyte's volatility and thermal stability. lpdlabservices.co.uk
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. lpdlabservices.co.uk It is widely used to separate, identify, and quantify components in a mixture, making it ideal for assessing the purity of this compound samples. preprints.org The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com
For organic acids such as this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), buffered to an acidic pH. The acidic buffer suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape.
Quantification is achieved by creating a calibration curve from standard solutions of known concentrations. The peak area of this compound in a sample chromatogram is then compared to this curve. The presence of a C=C double bond conjugated with the two carboxyl groups acts as a chromophore, allowing for sensitive detection using an ultraviolet (UV) detector, typically in the range of 210-250 nm.
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides effective separation for polar organic molecules based on hydrophobicity. sigmaaldrich.com |
| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile/Methanol containing an acid (e.g., 0.1% Phosphoric Acid) | Acidified mobile phase suppresses ionization of carboxyl groups for improved retention and symmetric peaks. |
| Flow Rate | 0.8 - 1.2 mL/min | Optimized for efficient separation on standard analytical columns. |
| Detector | UV-Vis or Diode Array Detector (DAD) | Detects the conjugated π-system in this compound. DAD allows for full spectral analysis to confirm peak purity. lpdlabservices.co.uk |
| Wavelength | ~214 nm | Corresponds to the absorption maximum for the carboxylic acid and conjugated double bond chromophore. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, it is primarily suited for compounds that are volatile and thermally stable. alwsci.com this compound, being a polar, non-volatile solid with multiple hydroxyl and carboxyl groups, cannot be analyzed directly by GC-MS. nih.govalwsci.com
To make it amenable to GC analysis, a chemical derivatization step is mandatory. nih.gov This process converts the polar functional groups into less polar, more volatile derivatives. Common derivatization strategies for carboxylic acids and alcohols include esterification (e.g., with methanol to form methyl esters) or silylation (e.g., using BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide). nih.gov Once derivatized, the compound can be volatilized in the GC inlet, separated on the column, and detected by the mass spectrometer, which provides both quantitative data and mass fragmentation patterns that aid in structural confirmation.
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Advantage |
|---|---|---|---|
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -COOH, -OH | Trimethylsilyl (B98337) (TMS) ester/ether | Highly effective for both acid and hydroxyl groups, creating thermally stable derivatives. nih.gov |
| Acidified Methanol (e.g., HCl in CH₃OH) | -COOH | Methyl ester | Specific for converting carboxylic acids into volatile esters. nih.gov |
| Pentafluorobenzyl (PFB) Bromide | -COOH | Pentafluorobenzyl ester | Creates an electrophoric derivative suitable for highly sensitive Electron Capture Detection (ECD) or MS. |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing fundamental information about molecular structure, bonding, and connectivity.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. edinst.com These two methods are complementary; IR spectroscopy measures the absorption of infrared light by bonds with a changing dipole moment, while Raman spectroscopy involves the inelastic scattering of laser light by bonds with a changing polarizability. mt.com
For this compound, IR spectroscopy is particularly sensitive to the polar O-H and C=O bonds. mt.com Key features in the IR spectrum would include a very broad absorption band for the hydrogen-bonded O-H stretch of the carboxylic acid groups (typically ~3300-2500 cm⁻¹), a sharp and intense C=O stretching band (~1700-1720 cm⁻¹), a C=C stretching band (~1650 cm⁻¹), and C-O stretching bands (~1300-1200 cm⁻¹). acs.org
Raman spectroscopy would be particularly effective for observing the symmetric C=C double bond, which often gives a weak signal in the IR spectrum but a strong one in the Raman spectrum. mt.com The combination of both spectra provides a unique "vibrational fingerprint" that can be used to confirm the identity and structure of this compound.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | ~3300-2500 (Very Broad) | Weak/Not Observed | The broadness is due to strong hydrogen bonding. acs.org |
| O-H Stretch (Alcohol) | ~3500-3200 (Broad) | Weak | Also involved in hydrogen bonding. |
| C=O Stretch (Carboxylic Acid) | ~1720-1700 (Strong, Sharp) | Medium | Position is sensitive to conjugation and hydrogen bonding. acs.org |
| C=C Stretch | ~1650 (Medium-Weak) | ~1650 (Strong) | Often stronger in Raman due to the symmetric nature of the bond. mt.com |
| C-O Stretch | ~1320-1210 (Strong) | Medium | Coupled with O-H in-plane bending. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. cymitquimica.com It provides detailed information about the chemical environment, connectivity, and number of different types of atoms, primarily ¹H (proton) and ¹³C (carbon-13).
For the symmetric structure of this compound, the NMR spectra would be relatively simple.
¹H NMR: One would expect to see a signal for the two equivalent hydroxyl (-OH) protons and a signal for the two equivalent carboxylic acid (-COOH) protons. These protons are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They often appear as broad singlets due to chemical exchange with the solvent or trace water.
¹³C NMR: Three distinct signals would be predicted: one for the two equivalent carboxylic carbons (-COOH), one for the two equivalent olefinic carbons bearing the hydroxyl groups (=C-OH), and no signal for the carbon-carbon double bond itself unless it were asymmetric. However, given the structure C(OH)(COOH)=C(OH)(COOH), there are two types of carbons: the olefinic carbons and the carboxylic carbons. Due to the molecule's symmetry, one signal is expected for the two equivalent olefinic carbons and one signal for the two equivalent carboxyl carbons.
For comparison, the related compound maleic acid shows a single ¹H NMR signal for its two equivalent olefinic protons at approximately 6.2-6.4 ppm. bipm.org
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (-OH) | Variable (e.g., 4-8) | Broad Singlet | Chemical shift is highly dependent on solvent, concentration, and H-bonding. Exchangeable with D₂O. |
| ¹H (-COOH) | Variable (e.g., 10-13) | Broad Singlet | Typically downfield. Exchangeable with D₂O. bipm.org |
| ¹³C (=C-OH) | ~140-150 | Singlet | Represents the two equivalent sp² carbons attached to the hydroxyl groups. |
| ¹³C (-COOH) | ~165-175 | Singlet | Represents the two equivalent sp² carboxyl carbons. |
Electronic Circular Dichroism (ECD) and Anisotropy Spectroscopy for Chiral Analysis
Electronic Circular Dichroism (ECD) is a form of UV-Visible spectroscopy that measures the differential absorption of left- and right-circularly polarized light. rsc.org It is a technique exclusively used for the analysis of chiral molecules—those that are non-superimposable on their mirror images and thus optically active. grafiati.com The resulting ECD spectrum is a unique signature of a molecule's absolute configuration. rsc.org
This compound (cis-isomer) possesses a plane of symmetry and is therefore an achiral molecule. As a result, it does not have enantiomers and will not produce an ECD signal. Its ECD spectrum would be a flat line at zero. The application of ECD in this context would be to definitively confirm the compound's achiral nature.
However, ECD would be an essential technique for analyzing chiral analogues or derivatives of this compound. For instance, if this compound were to react with a chiral auxiliary, the resulting diastereomers could be distinguished and characterized by ECD. Similarly, the technique is critical for distinguishing between the enantiomers of structurally related chiral hydroxycarboxylic acids, such as the D- and L- forms of tartaric acid, which cannot be differentiated by non-chiral methods like NMR or standard IR spectroscopy. researchgate.net Anisotropy spectroscopy, which is measured simultaneously, provides further information on the electronic transitions of the molecule. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the primary chromophore is the carbon-carbon double bond conjugated with two carboxylic acid groups and substituted with two hydroxyl groups. This extended system of pi (π) electrons is expected to give rise to distinct absorption bands in the UV region of the electromagnetic spectrum. The principal electronic transitions anticipated for this compound are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the C=C double bond and the carbonyl groups. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons from the oxygen atoms of the hydroxyl and carboxyl groups to the antibonding π* orbital.
While specific experimental λmax (wavelength of maximum absorbance) values for this compound are not readily found in the literature, a theoretical study on glycolic acid derivatives using Time-Dependent Density Functional Theory (TD-DFT) provides some insight. For instance, o-nitromandelic acid, a more complex derivative, is calculated to have absorption maxima in both the UVB and UVA regions, highlighting the influence of substituents on the electronic transitions. ijitee.org For this compound, the presence of two hydroxyl groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maximum compared to maleic acid, due to the donation of electron density to the π system.
Table 1: Expected UV-Vis Absorption Characteristics of this compound
| Chromophore | Expected Electronic Transition | Anticipated λmax Region | Notes |
| C=C conjugated with C=O | π → π | ~200-250 nm | High intensity absorption. The exact position is influenced by the hydroxyl substituents and the solvent. |
| C=O (carbonyl) | n → π | >250 nm | Lower intensity absorption compared to π → π*. May be sensitive to solvent polarity. |
This table is based on theoretical principles and data from analogous compounds, as direct experimental data for this compound is limited.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. In a mass spectrometer, a molecule is ionized and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
The molecular weight of this compound (C4H4O6) is 148.07 g/mol . cas.orgdrugfuture.com Therefore, in a mass spectrum, the molecular ion peak [M]+• would be expected at an m/z of approximately 148.
The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through characteristic pathways for dicarboxylic acids and α-hydroxy acids. Common fragmentation of carboxylic acids involves the loss of a hydroxyl radical (•OH, loss of 17 amu) and the loss of a carboxyl group (•COOH, loss of 45 amu). libretexts.orgwhitman.edu The presence of the carbon-carbon double bond and the hydroxyl groups introduces additional fragmentation routes. Cleavage of the C-C bonds and loss of small neutral molecules like water (H2O, 18 amu) and carbon dioxide (CO2, 44 amu) are highly probable.
While a specific mass spectrum for this compound is not available, studies on the mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl (TMS) derivatives show that fragmentation is directed by the derivatized groups. peerj.com For underivatized dihydroxy dicarboxylic acids, fragmentation would likely involve initial water loss, followed by decarboxylation.
Table 2: Predicted Fragmentation Pattern for this compound in Mass Spectrometry
| Fragment Ion (m/z) | Possible Neutral Loss | Structural Origin of Fragment |
| 130 | H2O (18) | Loss of a water molecule from two carboxylic acid groups or a hydroxyl and a carboxyl group. |
| 104 | CO2 (44) | Decarboxylation of the molecular ion. |
| 86 | H2O + CO2 (62) | Sequential loss of water and carbon dioxide. |
| 45 | C3H3O4 (103) | Formation of the COOH+ ion. |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
For this compound, which typically crystallizes as a dihydrate, an X-ray crystal structure analysis would reveal the cis-configuration of the carboxylic acid groups relative to the carbon-carbon double bond. drugfuture.com It would also detail the intramolecular and intermolecular hydrogen bonding network. Intramolecular hydrogen bonds could be expected between the hydroxyl groups and the carbonyl oxygens of the carboxylic acid moieties. The intermolecular hydrogen bonding, involving the carboxylic acid groups, the hydroxyl groups, and the water molecules of hydration, would be crucial in defining the supramolecular architecture of the crystal. whitman.edu
Although a crystal structure for this compound is not available in the searched literature, a study on its trans-isomer, dihydroxyfumaric acid dihydrate, has been reported. cdnsciencepub.com The study confirmed the trans-configuration and revealed that the crystal structure is held together primarily by hydrogen bonds involving the water molecules, rather than direct hydrogen bonding between the carboxylic acid groups of adjacent molecules. cdnsciencepub.com It is plausible that this compound would also exhibit a complex hydrogen-bonding network dominated by interactions with water molecules.
Table 3: Predicted Crystallographic and Supramolecular Features of this compound Dihydrate
| Parameter | Predicted Feature | Basis of Prediction |
| Molecular Geometry | Cis-configuration of carboxylic acid groups | Definition of maleic acid derivatives |
| Hydrogen Bonding | Extensive intra- and intermolecular hydrogen bonds | Presence of -COOH and -OH functional groups and water of hydration |
| Supramolecular Motif | Likely formation of hydrogen-bonded chains or sheets | Common for dicarboxylic acids and polyhydroxylated compounds whitman.edu |
| Role of Water | Water molecules acting as hydrogen bond bridges | Observation in the crystal structure of the trans-isomer, dihydroxyfumaric acid dihydrate cdnsciencepub.com |
This table is based on theoretical considerations and data from the trans-isomer, as a crystal structure for this compound is not available.
Electrochemical and Potentiometric Methods for Reactivity and Acidic Properties
Electrochemical methods, such as cyclic voltammetry, and potentiometric methods, like potentiometric titration, are employed to investigate the redox reactivity and acidic properties of a compound.
The electrochemical behavior of this compound is expected to be influenced by the presence of the electron-rich enediol system and the two carboxylic acid groups. The enediol moiety can be susceptible to oxidation. A study on the electrochemical behavior of dihydroxyfumaric acid, the trans-isomer, showed that it undergoes a homogeneous decarboxylation reaction in acidic solutions, a reactivity that could also be relevant for this compound. acs.org
Potentiometric titration is the standard method for determining the acid dissociation constants (pKa values) of a substance. nih.gov this compound is a diprotic acid, with two carboxylic acid groups that can donate protons. Therefore, it will have two pKa values, pKa1 and pKa2. The pKa value is a measure of the strength of an acid in solution. mrupp.info Computational studies on α-hydroxycarboxylic acids have been performed to predict their pKa values. researchgate.net For this compound, the proximity of the two carboxylic acid groups, influenced by the cis-configuration, is expected to result in a lower pKa1 (stronger first acidic proton) compared to its trans-isomer, due to intramolecular hydrogen bonding stabilizing the monoanion.
Table 4: Estimated Acidic Properties of this compound
| Property | Estimated Value/Behavior | Method of Estimation/Basis |
| pKa1 | < 3 | Comparison with maleic acid (pKa1 ≈ 1.9) and tartaric acid (pKa1 ≈ 2.9) |
| pKa2 | 3 - 5 | Comparison with maleic acid (pKa2 ≈ 6.1) and tartaric acid (pKa2 ≈ 4.3) |
| Titration Curve | Two equivalence points expected | As a diprotic acid |
| Redox Reactivity | Susceptible to oxidation at the enediol moiety | Based on the chemical structure and behavior of related compounds acs.org |
This table provides estimated values based on data from structurally similar compounds, as direct experimental pKa and electrochemical data for this compound are limited.
Applications of Dihydroxymaleic Acid in Chemical Science and Technology
Intermediate in Fine Chemical Synthesis and Complex Molecule Construction
Dihydroxymaleic acid is a valuable intermediate in the field of fine chemical synthesis, where it serves as a foundational component for constructing more complex molecular architectures. cymitquimica.com Its structure, which contains two carboxylic acid groups and two hydroxyl groups on a double bond, provides multiple reactive sites for a variety of chemical transformations. This high degree of functionality makes it an attractive starting material or intermediate for synthesizing a range of specialized chemicals.
The compound can be produced from the oxidation of tartaric acid, a readily available natural product. wikipedia.org This process involves treating tartaric acid with hydrogen peroxide in the presence of a ferrous salt, yielding this compound. wikipedia.org As a chemical intermediate, it can undergo reactions such as esterification, acylation, and polymerization, allowing for its incorporation into larger, more intricate molecules. cymitquimica.com Its utility is particularly noted in the synthesis of products for the pharmaceutical and agrochemical industries, where precise molecular structures are required for biological activity.
Research has demonstrated its role as a building block in prebiotic chemistry, exploring the formation of essential biomolecules. For instance, experiments have shown that this compound can react with simple compounds like glyoxylate (B1226380), suggesting its potential involvement in the abiotic synthesis of ketosugars, which are fundamental to life.
Precursor in Polymer Chemistry and Advanced Materials Science
The bifunctional nature of this compound, possessing both hydroxyl and carboxylic acid groups, makes it a suitable monomer for step-growth polymerization. cymitquimica.com It can be used to synthesize polyesters with unique properties, contributing to the field of advanced materials science. The presence of hydroxyl groups along the polymer backbone can increase hydrophilicity and provide sites for further modification.
While extensive research on homopolymers of this compound is not widely documented, its potential is understood by analogy to other α-hydroxy acids used in polymer synthesis. For example, mandelic acid, another α-hydroxy acid, is used to create polymers like poly(mandelic acid) (PMA), which exhibit high glass transition temperatures and are being explored as alternatives to petroleum-based plastics like polystyrene. mdpi.com The polymerization of this compound would likely result in polyesters with a high density of functional groups, which could be exploited for creating materials with tailored properties for specific applications.
Table 1: Functional Groups of this compound for Polymerization
| Functional Group | Type | Role in Polymerization |
|---|---|---|
| Carboxyl (-COOH) | Acid | Can react with alcohols to form ester linkages (polyesters). |
Development of Biodegradable Polymer Systems
A significant application within polymer chemistry for this compound is its potential use in creating biodegradable polymers. cymitquimica.com Polyesters based on α-hydroxy acids, such as polylactic acid (PLA) and polyglycolic acid (PGA), are well-known for their biodegradability and biocompatibility. The ester linkages in their backbones are susceptible to hydrolysis, breaking the polymer down into smaller, non-toxic molecules that can be metabolized by microorganisms.
This compound fits the profile of a monomer that can produce such degradable materials. Copolymers could be synthesized by reacting it with other hydroxy acids or diols to tune the degradation rate and mechanical properties of the resulting polymer. For instance, copolymerization of L-lactic acid with D,L-mandelic acid results in an amorphous polymer with a distinct degradation pattern. researchgate.net Similarly, incorporating this compound into polyester (B1180765) chains could introduce hydrophilicity and potentially different degradation kinetics compared to more common biodegradable polymers, opening avenues for new materials in medical and environmental applications. The project known as POLYDHB, which investigates 2,4-dihydroxybutyric acid as a monomer for new bio-sourced and biodegradable polymers, highlights the current interest in developing polymers from non-natural hydroxy acids. anr.fr
Role in Chelation Chemistry and Metal Complexation in Industrial Contexts
The molecular structure of this compound, featuring multiple oxygen-containing functional groups (two carboxyl and two hydroxyl groups) in close proximity, makes it an effective chelating agent. Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively sequestering it. This ability is valuable in numerous industrial applications.
A structurally similar compound, tartaric acid, is widely used for its chelation properties. wikipedia.org It is employed in the agricultural sector to complex micronutrients in soil fertilizers, making them more available to plants, and in the metal industry for cleaning metal surfaces by dissolving metal oxides. wikipedia.orgatamanchemicals.com Given the similarity in functional group arrangement, this compound is expected to exhibit comparable or even enhanced chelating capabilities for various metal ions, including calcium, magnesium, iron, and copper. atamanchemicals.com This makes it a candidate for applications in water treatment, industrial cleaning, and as a stabilizer in various formulations by controlling metal ion reactivity. nouryon.com
Analytical Reagent for Specific Ion Detection in Chemical Analysis
This compound serves as a specialized reagent in analytical chemistry for the detection of specific metal ions, most notably titanium and fluoride (B91410). haz-map.comnih.gov Its reaction with these ions produces a distinct, often colored, response that allows for their qualitative and quantitative analysis.
The use of this compound for the detection of titanium has been documented in early chemical literature. It reacts with titanium salts to form a colored complex, referred to as titani-dihydroxymaleic acid. rsc.orgrsc.org This reaction provides a basis for a colorimetric method to determine the concentration of titanium in a sample.
Its application in fluoride detection relies on the interaction between the fluoride ion and the hydroxyl groups of the acid. haz-map.comnih.gov While the precise mechanism for this compound is not detailed, similar chemosensors for fluoride often operate through the formation of strong hydrogen bonds or by triggering a chemical reaction that results in a measurable signal, such as a change in color or fluorescence. spectroscopyonline.com This capability allows for the monitoring of fluoride levels in various samples.
Table 2: Analytical Applications of this compound
| Ion Detected | Principle of Detection |
|---|---|
| Titanium (Ti) | Formation of a colored complex (Titani-dihydroxymaleic acid). rsc.orgrsc.org |
Contributions to Fundamental Biochemical Pathway Research (Excluding Mammalian Metabolism)
This compound and its isomers are involved in fundamental biochemical transformations that are of interest in non-mammalian and prebiotic research. The compound is an oxidation product of tartaric acid, a key molecule in the metabolism of many plants and microorganisms. wikipedia.org Its connection to the tartaric acid transformation cycle links it to central metabolic routes like the glyoxylate cycle.
Research into the "glyoxylate scenario" has explored the role of dihydroxyfumarate (the trans-isomer of this compound) in the prebiotic synthesis of sugars, demonstrating how simple organic molecules could have given rise to more complex carbohydrates essential for life. Furthermore, the study of metabolic pathways in microorganisms, such as the mandelate (B1228975) pathway in yeasts and bacteria, provides a framework for understanding how structurally related α-hydroxy acids are utilized as carbon sources. This research helps elucidate the metabolic diversity in the microbial world and provides insights into the evolution of biochemical pathways.
Antioxidant Activity in Non-Biological and Chemical Systems
This compound exhibits notable antioxidant activity in chemical systems. Its structure is similar to that of other natural reductones like ascorbic acid (Vitamin C). The enediol structure (two hydroxyl groups attached to a double bond) allows it to readily donate electrons, thereby neutralizing oxidizing agents and scavenging free radicals.
The antioxidant capacity of its isomer, dihydroxyfumaric acid, has been quantified using methods such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) decolorization assay. This assay measures the ability of a compound to scavenge the stable ABTS radical cation. Dihydroxyfumaric acid has been shown to be a potent antioxidant in this system. Given that this compound shares the same core functional group arrangement, it is also considered an effective antioxidant in non-biological contexts. This property is relevant in chemical systems where the prevention of oxidative degradation is necessary.
Research on Dihydroxymaleic Acid Derivatives and Analogues
Synthesis of Novel Dihydroxymaleic Acid Derivatives for Enhanced Functionality
The synthesis of novel derivatives of this compound is a key area of research aimed at modifying its chemical properties and enhancing its functionality for various applications. The core structure of this compound, with its carboxylic acid groups and enediol system, offers multiple sites for chemical modification. Researchers have explored the synthesis of derivatives such as esters and substituted analogues to alter solubility, stability, and reactivity.
A significant focus has been on the synthesis of isomeric esters of this compound. For instance, the reaction of this compound with acetyl chloride can lead to different products depending on the reaction conditions and the isomeric form of the starting material. One form of a this compound derivative, when treated with acetyl chloride, yields a crystalline product, whereas another form is largely unaffected. zenodo.org This highlights the nuanced reactivity of the parent molecule. The synthesis of two distinct isomeric esters, designated (A) and (B), has been reported, differing in melting points and solubility. zenodo.org Form (A) melts at 68°C, while form (B) has a much higher melting point of 126-128°C. zenodo.org
Other synthetic strategies involve targeting the hydroxyl and carboxyl groups to create more complex molecules. For example, general methods for synthesizing acid derivatives, such as hydroxamic acids, can be adapted. These syntheses often involve activating the carboxylic acid with agents like ethyl chloroformate, followed by reaction with a nucleophile like hydroxylamine. researchgate.net While not specifically detailed for this compound in the provided context, such chemoenzymatic and organic synthesis approaches are standard for creating derivatives from carboxylic acids. researchgate.net The creation of novel acid dyes containing coumarin (B35378) moieties also demonstrates the versatility of using dicarboxylic acid structures as synthons, where functional groups are built upon a core structure through reactions like diazotization and coupling. scirp.org
Table 1: Examples of Synthesized this compound Derivatives This table is interactive. You can sort and filter the data.
| Derivative Type | Synthetic Precursor/Reagent | Key Feature | Reference |
|---|---|---|---|
| Isomeric Ester (Form A) | Acetyl Chloride | Low melting point (68°C), higher solubility | zenodo.org |
| Isomeric Ester (Form B) | Acetyl Chloride | High melting point (126-128°C), lower solubility | zenodo.org |
| Brominated Derivative | Bromine | Highly reactive bromine atom, precursor for further reactions | zenodo.org |
Structure-Reactivity Relationships in this compound Derivatives
The relationship between the structure of this compound derivatives and their chemical reactivity is governed by the interplay of electronic and steric effects. dalalinstitute.comdalalinstitute.com The core this compound structure contains two carboxylic acid groups and two hydroxyl groups attached to a carbon-carbon double bond. This arrangement creates a unique electronic environment that influences the reactivity of any synthesized derivative.
The electronic effects of substituents introduced onto the this compound scaffold can significantly alter the reactivity of the functional groups. dalalinstitute.com For example, the introduction of a highly reactive bromine atom onto the molecule creates a derivative with distinct reactivity. zenodo.org The study of this bromo-derivative reveals that the presence of the bromine atom can prevent certain reactions, such as acetylation, which might be attributed to steric hindrance or a tautomeric shift to the keto-form induced during the reaction process. zenodo.org The reactivity of this bromine atom itself makes the derivative a valuable intermediate for further synthetic transformations. zenodo.org
The inherent structure of the parent molecule also dictates the reactivity of its derivatives. For instance, the two isomeric esters (Form A and Form B) of a this compound derivative exhibit different reactivities towards acetyl chloride. zenodo.org Form A reacts readily, while Form B is almost inert under similar conditions, remaining largely insoluble and unchanged even after prolonged boiling. zenodo.org This difference in reactivity is a direct consequence of their different molecular structures and stabilities. dalalinstitute.comdalalinstitute.com Similarly, the two forms show different responses to alkali hydroxides and alcoholic ferric chloride, with Form A giving immediate color changes while Form B does not. zenodo.org These differences underscore how subtle changes in the three-dimensional structure of a derivative can lead to significant variations in its chemical behavior.
Comparative Studies with Structurally Related Dicarboxylic Acids
The properties and reactivity of this compound are best understood when compared with structurally related dicarboxylic acids such as its geometric isomer, dihydroxyfumaric acid, as well as tartaric acid and maleic acid.
Dihydroxyfumaric Acid: Dihydroxyfumaric acid is the trans-isomer, while this compound is the cis-isomer. For many years, the compound prepared from tartaric acid and referred to as this compound was later shown to have the dihydroxyfumaric acid configuration. brunel.ac.ukacs.org The cis (maleic) and trans (fumaric) arrangement of the carboxyl groups leads to significant differences in physical properties and reactivity. This geometric isomerism was a source of confusion in early literature, with different melting points and reactions being reported. zenodo.org For example, the oxidation of dihydroxyfumaric acid with different catalysts yields different products. With horseradish peroxidase, the main product is dihydroxytartrate, whereas catalysis by manganese ions (Mn²⁺) yields mesoxalate and oxalate. nih.gov
Tartaric Acid: Tartaric acid (2,3-dihydroxybutanedioic acid) is the saturated analogue of this compound, lacking the carbon-carbon double bond. atamanchemicals.com There is a direct synthetic relationship between them; this compound can be produced by the oxidation of L-(+)-tartaric acid with hydrogen peroxide in the presence of a ferrous salt. wikipedia.org Tartaric acid itself exists as multiple stereoisomers (L-(+), D-(-), and meso), a complexity that arises from its two chiral centers. atamanchemicals.com In contrast to the planar C=C bond in this compound, the C-C single bond in tartaric acid allows for free rotation. In terms of reactivity, tartaric acid is oxidized by reagents like potassium permanganate (B83412) to formic and carbonic acids, while reduction with hydriodic acid can ultimately yield succinic acid. atamanchemicals.com
Maleic Acid: Maleic acid is the parent unsaturated dicarboxylic acid, lacking the two hydroxyl groups of this compound. researchgate.net It is a simpler molecule, but its cis-configuration gives it characteristic reactivity, such as the ability to readily form a cyclic anhydride (B1165640) upon heating, a reaction less favorable for its trans-isomer, fumaric acid. The addition of the two hydroxyl groups in this compound introduces new reactive sites and significantly alters the electronic nature of the double bond, making it an enediol system prone to oxidation.
Table 2: Comparison of this compound and Related Dicarboxylic Acids This table is interactive. You can sort and filter the data.
| Compound | IUPAC Name | Formula | Key Structural Feature | Relationship to this compound | Reference |
|---|---|---|---|---|---|
| This compound | (Z)-2,3-dihydroxybut-2-enedioic acid | C₄H₄O₆ | cis-enediol, dicarboxylic acid | - | nih.gov |
| Dihydroxyfumaric Acid | (E)-2,3-dihydroxybut-2-enedioic acid | C₄H₄O₆ | trans-enediol, dicarboxylic acid | Geometric (trans) isomer | brunel.ac.ukacs.org |
| Tartaric Acid | 2,3-dihydroxybutanedioic acid | C₄H₆O₆ | Saturated diol, dicarboxylic acid | Saturated analogue; synthetic precursor | atamanchemicals.comwikipedia.org |
| Maleic Acid | (Z)-but-2-enedioic acid | C₄H₄O₄ | cis-alkene, dicarboxylic acid | Parent compound (unhydroxylated) | researchgate.net |
Future Research Directions and Emerging Areas in Dihydroxymaleic Acid Chemistry
Exploration of Sustainable and Green Synthesis Routes
The traditional synthesis of dihydroxymaleic acid often involves the oxidation of tartaric acid using Fenton's reagent (hydrogen peroxide and an iron catalyst). acs.org While effective, this method is characteristic of classical synthetic chemistry that does not always align with modern principles of green chemistry. Future research must prioritize the development of more sustainable and environmentally benign synthetic pathways.
Drawing inspiration from green methodologies developed for other α-hydroxy acids like mandelic acid, several promising research avenues can be envisioned. nih.gov Biocatalysis represents a significant opportunity. The use of whole-cell microbial systems or isolated enzymes, such as dehydrogenases or oxidases, could enable the synthesis of this compound from renewable feedstocks under mild, aqueous conditions. mpg.denih.govchemeurope.com This approach avoids the use of harsh chemical oxidants and can offer high selectivity.
Another promising direction is electrosynthesis. Electrochemical methods, such as the electrocarboxylation of simpler two-carbon precursors, offer a way to utilize electrical energy as a "green" driving force, potentially incorporating CO2 as a C1 source. acs.org Research in this area would focus on designing efficient electrode materials and reaction conditions to favor the formation of this compound.
The principles of green chemistry also encourage the use of safer solvents and the development of catalytic systems that can be easily recovered and reused. acs.orgrsc.org Future synthetic strategies for this compound should explore these aspects to minimize environmental impact and improve process efficiency.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Traditional Method (Fenton's Reagent) | Potential Green Routes |
|---|---|---|
| Starting Material | Tartaric Acid acs.org | Renewable feedstocks, simple C2 precursors |
| Key Reagents | H₂O₂, FeSO₄ acs.org | Enzymes, Microbes, CO₂ mpg.denih.govacs.org |
| Reaction Conditions | Strong oxidizing conditions | Mild aqueous conditions, room temperature/pressure |
| Byproducts | Potential for unwanted side-products | Water, biodegradable waste |
| Sustainability | Relies on chemical oxidants | Potential for bio-based and CO₂-utilizing routes |
Design and Development of Novel Catalytic Systems Incorporating this compound
The molecular architecture of this compound, featuring two carboxylic acid moieties and two enolic hydroxyl groups, makes it an intriguing candidate for use in coordination chemistry and catalysis. cymitquimica.com These functional groups provide multiple binding sites for metal ions, suggesting its potential as a versatile ligand.
Future research should focus on synthesizing and characterizing metal complexes of this compound. The resulting coordination polymers or discrete molecular complexes could exhibit novel catalytic activities. The electronic properties of the metal center could be tuned by the dihydroxymaleate ligand, potentially leading to catalysts for oxidation, reduction, or C-C bond-forming reactions.
Parallels can be drawn from the use of other polyfunctional organic acids as ligands or co-catalysts in asymmetric synthesis. researchgate.net For instance, mandelic acid has been employed as a chiral co-catalyst to enhance stereoselectivity in Michael addition reactions. researchgate.net Similarly, this compound could be explored as a chiral ligand (if resolved into its enantiomers) or as an achiral ligand that influences the steric and electronic environment of a catalytic metal center. The development of palladium catalysts with mono-N-protected amino acid ligands for C-H activation highlights the power of tailored organic molecules in promoting challenging transformations. nih.gov Investigating this compound in similar roles could lead to new catalytic systems with unique reactivity and selectivity.
Table 2: Potential of this compound as a Catalyst Component
| Feature | Description | Potential Catalytic Application |
|---|---|---|
| Ligand Properties | Polydentate ligand with carboxylate and hydroxyl donors. cymitquimica.com | Stabilizing high-oxidation-state metal centers; creating specific steric environments. |
| Co-catalyst Role | Potential to act as a proton shuttle or modulate catalyst activity through secondary interactions. | Enhancing enantioselectivity or reaction rates in organocatalysis or metal catalysis. researchgate.net |
| Platform for Catalyst Heterogenization | Can be grafted onto solid supports via its functional groups. | Development of recyclable, heterogeneous catalysts. |
Integration into Advanced Functional Materials and Nanotechnology
The multifunctionality of this compound makes it a valuable building block for the synthesis of advanced functional materials. Its ability to participate in polymerization reactions is of particular interest. cymitquimica.com
A primary area for future investigation is its use as a monomer for creating novel biodegradable polymers. The ester linkages formed through polycondensation with diols would be susceptible to hydrolysis, imparting biodegradability. The hydroxyl and carboxyl groups remaining on the polymer backbone could enhance hydrophilicity and provide sites for further functionalization, leading to materials suitable for biomedical applications or environmentally friendly plastics.
In the realm of nanotechnology, this compound can be used as a surface-modifying agent. Its carboxylic acid groups can anchor strongly to the surface of metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄), while its other functional groups can improve the dispersibility of the nanoparticles in aqueous media or serve as handles for attaching other molecules. This could be valuable in applications ranging from biomedical imaging to catalysis. Furthermore, its structure suggests potential for inclusion in hydrogel networks, similar to how mandelic acid has been incorporated into cosmetic formulations, to create materials for controlled release applications. scielo.br
Table 3: Envisioned Applications in Materials Science and Nanotechnology
| Application Area | Proposed Role of this compound | Potential Impact |
|---|---|---|
| Biodegradable Polymers | Monomer in polyester (B1180765) synthesis. cymitquimica.com | Creation of sustainable plastics with tunable properties (e.g., hydrophilicity, degradation rate). |
| Nanoparticle Functionalization | Surface ligand for metal oxide nanoparticles. | Improved stability and dispersibility of nanoparticles in aqueous systems; creation of functional nanocomposites. |
| Hydrogels | Cross-linking agent or functional component. | Development of smart materials for drug delivery or tissue engineering. scielo.br |
| Chelating Agents | Polymerized or immobilized form for metal ion sequestration. | Materials for water treatment and heavy metal remediation. |
Uncovering Undiscovered Reaction Pathways and Synthetic Utilities
While some reactivity of this compound is known, a vast landscape of potential chemical transformations remains to be explored. Its structure is a playground for synthetic chemists, offering opportunities to discover new reactions and harness it as a versatile building block.
Future work should systematically investigate the selective reactivity of its different functional groups. For example, developing conditions for selective mono-esterification or mono-amidation would generate valuable bifunctional molecules for further synthesis. The enolic hydroxyl groups present a different set of reactive possibilities, including O-acylation, O-alkylation, or participation in pericyclic reactions.
The decarboxylation of this compound is another area ripe for exploration. While its decomposition to carbon dioxide and glyoxylic acid upon heating in aqueous solution is known, controlled decarboxylation could offer a pathway to other valuable chemicals. wikipedia.org Research into catalytic decarboxylation, perhaps using photoredox or transition metal catalysis as seen with other carboxylic acids, could unveil new synthetic routes. researchgate.net
Furthermore, this compound can be viewed as a C4 platform molecule. Its double bond and adjacent functional groups make it a potential precursor for a variety of heterocyclic compounds through condensation reactions with dinucleophiles like hydrazines, ureas, or amidines. Uncovering these and other reaction pathways will significantly expand the synthetic utility of this promising, yet under-explored, chemical compound.
Table 4: Known vs. Potential Synthetic Transformations
| Reaction Type | Known Reactions | Potential Future Research |
|---|---|---|
| Polymerization/Esterification | Known to participate in these reactions. cymitquimica.com | Controlled polymerization to create well-defined functional polymers. |
| Decomposition/Decarboxylation | Decomposes to glyoxylic acid and CO₂ on heating. acs.orgwikipedia.org | Catalytic or photochemical decarboxylation to access novel C2 or C3 synthons. researchgate.net |
| Oxidation/Reduction | Product of tartaric acid oxidation. aip.org | Selective oxidation of hydroxyl groups or reduction of the C=C bond or carboxyl groups. |
| Cycloaddition/Condensation | Not widely explored. | Use as a dienophile in Diels-Alder reactions or as a precursor to heterocyclic systems. |
Q & A
Q. What are the primary synthetic routes for dihydroxymaleic acid (DHMA), and how do reaction conditions influence product stability?
DHMA can be synthesized via stereoselective self-condensation of dihydroxyfumaric acid in aqueous media, which may yield sugars or intermediates relevant to biosynthetic pathways . Reaction conditions such as pH, temperature, and catalysts (e.g., decarboxylation agents) critically affect product stability due to DHMA's propensity for rearrangement or degradation . Methodological optimization should include real-time monitoring via HPLC or NMR to track intermediate species .
Q. What precautions are necessary for handling and storing this compound in laboratory settings?
DHMA degrades at temperatures above 156°C and requires storage at 2–8°C to prevent decomposition . Safety protocols mandate the use of gloves, protective clothing, and safety glasses due to its acidic nature and potential skin/eye irritation . Solutions should be prepared in inert containers to avoid metal contamination, which could catalyze unwanted side reactions .
Q. Which analytical techniques are most reliable for quantifying DHMA in complex mixtures?
High-performance liquid chromatography (HPLC) paired with UV detection is optimal for quantifying DHMA in biological or synthetic matrices. Nuclear magnetic resonance (NMR) spectroscopy is preferred for structural confirmation, particularly to distinguish DHMA from its isomer dihydroxyfumaric acid . Mass spectrometry (MS) can further validate molecular fragmentation patterns .
Advanced Research Questions
Q. How does DHMA participate in biosynthetic pathways, particularly in sugar and vitamin C formation?
DHMA serves as a precursor in the Calvin cycle of photosynthesis, where its decarboxylation generates glycolic aldehyde, a critical intermediate for pentose and uronic acid synthesis . Computational studies suggest that DHMA-derived enolates may stabilize transition states in ascorbic acid (vitamin C) biosynthesis, though experimental validation under physiological conditions remains ongoing .
Q. What mechanisms explain DHMA's contradictory effects on microbial growth in acidified environments?
DHMA exhibits dual behavior: it inhibits lactic acid bacteria and bifidobacteria by lowering pH below tolerance thresholds, while heptanoic/nonanoic acids (co-occurring in some systems) promote growth via alternative metabolic pathways . Researchers must account for interspecies metabolic flexibility and use controlled co-culture experiments to isolate DHMA-specific effects .
Q. How can researchers resolve contradictions in DHMA's complexation behavior with transition metals?
Q. What experimental design considerations are critical for studying DHMA's role in abiotic sugar formation?
Simulated prebiotic conditions (e.g., aqueous media, UV irradiation) should replicate early Earth environments. Key parameters include pH buffering to stabilize intermediates, isotopic labeling (e.g., ¹³C-DHMA) to track carbon flow, and tandem LC-MS/MS to detect transient species like hydroxy pyruvic acid . Control experiments must exclude enzymatic interference to confirm abiotic feasibility .
Methodological Best Practices
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography) and consult domain experts to identify confounding variables (e.g., pH fluctuations, metal impurities) .
- Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rates) and raw datasets in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
